molecular formula C21H30O B3424869 Cardanol CAS No. 37330-39-5

Cardanol

Cat. No.: B3424869
CAS No.: 37330-39-5
M. Wt: 298.5 g/mol
InChI Key: JOLVYUIAMRUBRK-UHFFFAOYSA-N
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Description

Cardanol is a phenolic lipid derived from anacardic acid, which is the main component of cashew nut shell liquid. Cashew nut shell liquid is a byproduct of the cashew nut processing industry. This compound is a renewable resource and is known for its unique structural features, which include a phenolic hydroxyl group, an aromatic ring, and an alkenyl side chain with varying degrees of unsaturation. This compound is widely used in the chemical industry for the production of resins, coatings, frictional materials, and surfactants .

Mechanism of Action

Target of Action

Cardanol, also known as “this compound triene”, is a phenolic compound derived from cashew nut shell liquid (CNSL) that has been found to have potential applications in various industries . It also has potential applications in the production of biobased polymers, surfactants, and plasticizers .

Mode of Action

This compound’s mode of action is complex and multifaceted. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin . Additionally, it has been found to interact with various other biological targets, potentially influencing a range of biochemical processes

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the activity of tyrosinase, thereby potentially affecting melanin production . Additionally, it has been found to influence the polymerization reactions, which could have implications for the production of biobased polymers . .

Pharmacokinetics

Some studies suggest that this compound and its derivatives have potential as therapeutic agents for various conditions, including alzheimer’s disease . These studies suggest that this compound may have favorable pharmacokinetic properties, but more research is needed to fully understand its ADME profile.

Result of Action

This compound has been shown to have anti-proliferative effects on cancer cells . This suggests that it may have potential as a therapeutic agent for cancer. Additionally, it has been found to have antioxidant properties , which could have various beneficial effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the extraction and refining processes can influence the composition and properties of this compound . Additionally, the reaction of this compound with other substances, such as formaldehyde, can result in complex structures with different properties . Therefore, the action environment can have a significant impact on the effectiveness of this compound.

Biochemical Analysis

Biochemical Properties

Cardanol’s unique structure, which combines phenolic and a long alkyl side chain at the meta position to the hydroxyl moiety, makes it a remarkable starting material for several other useful bioactive compounds . The direct ozonolysis of this compound produces unique monomer 8-(3-hydroxyphenyl) octanal (HPOA) and heptanal along with several other oxidation products .

Cellular Effects

This compound and its derivatives have shown high levels of inhibition against various organisms, suggesting that they have significant effects on cellular processes

Molecular Mechanism

Its antimicrobial activities suggest that it may interact with biomolecules in a way that inhibits the growth of certain organisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time. For example, the ozonolysis of this compound has been demonstrated using a simple tubular reactor, with maximum yields obtained at specific temperatures and times .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been detailed in the available literature, its antimicrobial activities suggest that it could have significant effects at certain concentrations .

Metabolic Pathways

Its role in the synthesis of bio-based monomers via continuous flow ozonolysis suggests that it may interact with certain enzymes or cofactors .

Subcellular Localization

Its unique chemical structure suggests that it may be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cardanol is typically obtained through the vacuum distillation of cashew nut shell liquid. The process involves roasting the cashew nut shells to extract the liquid, followed by vacuum distillation to separate this compound from other components such as cardol and anacardic acid .

Industrial Production Methods: In an industrial setting, this compound is produced by heating cashew nut shells to around 180-200°C to extract the cashew nut shell liquid. The liquid is then subjected to vacuum distillation to isolate this compound. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Cardanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Cardanol is unique due to its renewable nature and the presence of a phenolic hydroxyl group, an aromatic ring, and an alkenyl side chain. Similar compounds include:

This compound’s unique combination of structural features makes it a versatile and valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-pentadeca-8,11,14-trienylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h2,4-5,7-8,15,17-19,22H,1,3,6,9-14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLVYUIAMRUBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391182
Record name Phenol, 3-(8,11,14-pentadecatrienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63502-71-6
Record name Phenol, 3-(8,11,14-pentadecatrienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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